molecular formula C7H13N3OS B046622 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol CAS No. 117987-05-0

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol

Cat. No. B046622
CAS RN: 117987-05-0
M. Wt: 187.27 g/mol
InChI Key: ZQEYBERLQAZZPC-UHFFFAOYSA-N
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Description

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol is a chemical compound with the molecular formula C7H13N3OS . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol is represented by the formula C7H13N3OS. This indicates that the molecule is composed of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance describe its behavior under various conditions. Unfortunately, the specific physical and chemical properties of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol are not detailed in the search results .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. These compounds can form hydrogen bonds with different targets, potentially improving pharmacokinetics and pharmacological properties . The derivatives of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol could be synthesized and evaluated for cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549, using assays like MTT. Compounds with promising cytotoxic activity could be further explored for their selectivity against cancerous cells over normal cells .

Aromatase Inhibition

Aromatase inhibitors play a crucial role in the treatment of estrogen-dependent cancers. Molecular docking studies suggest that 1,2,4-triazole derivatives could bind to the aromatase enzyme, potentially inhibiting its function. This application could lead to the development of new therapeutic agents for treating conditions like breast cancer .

properties

IUPAC Name

4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEYBERLQAZZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372505
Record name 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol

CAS RN

117987-05-0
Record name 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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